Cas no 959235-79-1 (1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline)
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline
- 1-(2-Methylpropyl)-7-nitro-1,2,3,4-tetrahydroquinoline
- 1-(2-methylpropyl)-7-nitro-3,4-dihydro-2H-quinoline
- Quinoline, 1,2,3,4-tetrahydro-1-(2-methylpropyl)-7-nitro-
- FT-0657339
- AKOS015915233
- A845499
- 1-isobutyl-7-nitro-3,4-dihydro-2H-quinoline
- 959235-79-1
- DTXSID90652936
- AC-24242
-
- MDL: MFCD09954741
- Inchi: 1S/C13H18N2O2/c1-10(2)9-14-7-3-4-11-5-6-12(15(16)17)8-13(11)14/h5-6,8,10H,3-4,7,9H2,1-2H3
- InChI Key: PPMVNPPYRKIWTP-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2CCCN(C=2C=1)CC(C)C)=O
Computed Properties
- Exact Mass: 234.13700
- Monoisotopic Mass: 234.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 49.1Ų
Experimental Properties
- Density: 1.114
- PSA: 49.06000
- LogP: 3.59160
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005812-1g |
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline |
959235-79-1 | 95% | 1g |
$554.88 | 2023-08-31 | |
| Chemenu | CM145879-1g |
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline |
959235-79-1 | 95% | 1g |
$632 | 2021-08-05 | |
| TRC | I248680-50mg |
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline |
959235-79-1 | 50mg |
$ 195.00 | 2022-06-04 | ||
| TRC | I248680-100mg |
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline |
959235-79-1 | 100mg |
$ 320.00 | 2022-06-04 | ||
| TRC | I248680-250mg |
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline |
959235-79-1 | 250mg |
$ 635.00 | 2022-06-04 | ||
| Chemenu | CM145879-1g |
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline |
959235-79-1 | 95% | 1g |
$659 | 2024-07-18 | |
| Crysdot LLC | CD11002875-1g |
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline |
959235-79-1 | 95+% | 1g |
$668 | 2024-07-19 | |
| Ambeed | A730027-1g |
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline |
959235-79-1 | 95+% | 1g |
$549.0 | 2025-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750642-1g |
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline |
959235-79-1 | 98% | 1g |
¥4995.00 | 2024-04-23 |
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline Suppliers
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline
Introduction to 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS No. 959235-79-1)
1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS No. 959235-79-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the isobutyl and nitro groups in its structure imparts unique chemical and biological properties, making it a subject of extensive study.
The molecular structure of 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with an isobutyl group attached to the nitrogen atom and a nitro group at the 7-position. This specific arrangement of functional groups has been shown to influence the compound's pharmacological profile, including its solubility, stability, and bioavailability. Recent studies have highlighted the importance of these structural features in modulating the compound's interactions with biological targets.
In terms of its synthesis, 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline can be prepared through various methods. One common approach involves the reaction of 7-nitroindole with isobutylamine in the presence of a suitable catalyst. This method offers high yields and good purity, making it suitable for both laboratory-scale synthesis and potential industrial production. The synthetic route can be further optimized to enhance efficiency and reduce environmental impact.
The biological activities of 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline have been extensively investigated. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. For instance, it has been found to effectively inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. These findings suggest that 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline could be a promising candidate for the development of novel anti-inflammatory drugs.
Beyond its anti-inflammatory effects, 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline has also demonstrated potential as an anticancer agent. Research has shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the Akt/mTOR pathway and activate the intrinsic apoptotic pathway. These mechanisms make it a valuable lead compound for further drug development in oncology.
In addition to its therapeutic potential, 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline has been studied for its neuroprotective properties. Preclinical studies have indicated that this compound can protect neurons from oxidative stress and neurotoxicity by scavenging free radicals and upregulating antioxidant enzymes. These findings suggest that it could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline have also been evaluated. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. This makes it a suitable candidate for further clinical evaluation as an orally administered drug. However, more research is needed to fully understand its metabolism and potential drug interactions.
Toxicological studies on 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline have generally shown low toxicity at therapeutic doses. However, like any new chemical entity (NCE), it is essential to conduct comprehensive safety assessments before advancing to clinical trials. These assessments should include detailed evaluations of genotoxicity, carcinogenicity, and reproductive toxicity to ensure its safety profile meets regulatory requirements.
In conclusion, 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS No. 959235-79-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers valuable properties that make it an attractive candidate for further drug development in areas such as anti-inflammatory therapy, oncology, and neuroprotection. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use as a therapeutic agent.
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